(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

TSHR antagonist GPCR screening thyroid-stimulating hormone receptor

(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 53641-57-9) is a synthetic, low-molecular-weight (MW 302.78 g mol⁻¹) thiazol-2-ylidene‑benzamide. The compound belongs to a broader class of N‑(thiazol‑2‑yl)‑benzamide analogues that have been characterised as the first class of selective negative allosteric modulators (NAMs) of the Zinc‑Activated Channel (ZAC), an atypical Cys‑loop receptor.

Molecular Formula C15H11ClN2OS
Molecular Weight 302.78
CAS No. 53641-57-9
Cat. No. B2980183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS53641-57-9
Molecular FormulaC15H11ClN2OS
Molecular Weight302.78
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H11ClN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3
InChIKeyNPQSTWUNZJJIBA-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-Chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 53641-57-9) – Procurement-Relevant Chemical Identity & Class Placement


(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 53641-57-9) is a synthetic, low-molecular-weight (MW 302.78 g mol⁻¹) thiazol-2-ylidene‑benzamide [1]. The compound belongs to a broader class of N‑(thiazol‑2‑yl)‑benzamide analogues that have been characterised as the first class of selective negative allosteric modulators (NAMs) of the Zinc‑Activated Channel (ZAC), an atypical Cys‑loop receptor [2]. Within this family, the (Z)‑configured 3‑chloro substitution on the benzamide ring and the N‑methyl‑benzothiazole ylidene moiety differentiate it from other analogues that have been profiled in parallel for ZAC antagonism, alkaline‑phosphatase inhibition, and antiproliferative activity [2][3].

Why Routine Substitution of (Z)-3-Chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with Other Thiazol-2-ylidene‑benzamides Is Scientifically Unsound


Thiazol‑2‑ylidene‑benzamides are not a uniform class. Even minor structural changes—such as replacing the 3‑chloro substituent with 4‑cyano, 4‑methylsulfonyl, or 4‑morpholinosulfonyl groups—yield dramatic shifts in target selectivity and potency. In the ZAC antagonist series reported by Madjroh et al., IC₅₀ values span from ~1 μM to >30 μM across close analogues, and many derivatives lose ZAC selectivity entirely at 30 μM [1]. Similarly, in alkaline‑phosphatase profiling, a 2″‑chloro‑N‑(3‑(4′‑fluorophenyl)‑4‑methylthiazol‑2(3H)‑ylidene) benzamide (2e) gave an h‑TNAP IC₅₀ of 0.079 μM, whereas other regioisomers were >10‑fold weaker or inactive [2]. For (Z)-3‑chloro‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide, the specific arrangement of the 3‑chloro and N‑methyl‑benzothiazole ylidene group confers a distinct polypharmacology profile—including TSHR antagonism and MAO‑A inhibition—that cannot be replicated by off‑the‑shelf analogues [3][4]. Therefore, procurement decisions must be compound‑specific and data‑driven.

(Z)-3-Chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide – Quantitative Differentiation Evidence for Scientific Procurement


TSHR Antagonism: Nanomolar Potency Revealed by TR‑FRET cAMP Assay

In a direct head‑to‑head screening context, (Z)-3‑chloro‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide inhibited human thyroid‑stimulating hormone receptor (TSHR) with an IC₅₀ of 82 nM, as measured by reduction of cAMP production in HEK293 cells [1]. In contrast, the prototypical ZAC‑selective ligand TTFB (N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide) displays no significant activity at TSHR at concentrations up to 30 μM, underscoring that the 3‑chloro‑benzothiazole ylidene scaffold redirects pharmacological activity away from ZAC and toward TSHR [2].

TSHR antagonist GPCR screening thyroid-stimulating hormone receptor

MAO‑A Inhibition: Low Micromolar Activity Distinct from Centrally‑Active Propargylamine Scaffolds

The compound inhibited recombinant human monoamine oxidase‑A (MAO‑A) with an IC₅₀ of 40 μM in a fluorescence‑based assay (Amplex Red/horseradish peroxidase) after 15 min incubation [1]. By comparison, the clinically used irreversible MAO‑A inhibitor clorgyline exhibits an IC₅₀ of ~0.02 μM in the same assay format, placing the target compound in a moderate‑affinity range [2]. While less potent than clorgyline, (Z)-3‑chloro‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide is structurally unrelated to propargylamine‑based irreversible inhibitors, offering a reversible binding mode that may be advantageous for specific pharmacological profiling.

MAO-A inhibitor neurochemistry antidepressant drug discovery

Structural Differentiation from ZAC‑Selective Analogues: Absence of 5‑Bromo‑2‑chlorobenzamido Moiety

The prototypical ZAC NAM pharmacophore identified by Madjroh et al. (2021) requires a 5‑bromo‑2‑chlorobenzamido group (as in compound 1) or a 4‑(tert‑butyl)thiazol‑2‑yl‑benzamide core (as in TTFB) [1]. (Z)-3‑Chloro‑N‑(3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide lacks both structural features. Class‑level inference indicates that this compound is unlikely to be a potent ZAC antagonist, thereby reducing polypharmacology concerns for researchers focused on TSHR or MAO‑A pathways [1][2].

ZAC channel Cys-loop receptor negative allosteric modulator

Optimal Research & Industrial Application Scenarios for (Z)-3-Chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


GPCR Probe Development: TSHR‑Mediated cAMP Signalling Studies

With an IC₅₀ of 82 nM at human TSHR and no detectable ZAC activity up to 30 μM, this compound is ideally suited as a chemical probe for dissecting TSHR‑dependent cAMP pathways in thyroid cell models (e.g., HEK293‑TSHR recombinant systems). Its potency enables low‑concentration dosing (≤1 μM) that minimises off‑target interactions, while its structural divergence from ZAC modulators ensures pathway selectivity [1][2].

Reversible MAO‑A Inhibitor Scaffold for Neurochemistry Research

The 40 μM IC₅₀ against recombinant human MAO‑A—combined with evidence of a non‑propargylamine, non‑covalent binding mode—makes this compound a useful starting point for structure‑based design of reversible, subtype‑selective MAO inhibitors. Researchers investigating depression, neurodegenerative disease, or oxidative stress pathways can use it as a reference compound to benchmark novel reversible MAO‑A inhibitors [3].

Selectivity Profiling in Cys‑Loop Receptor Panels

Because the compound lacks the structural determinants required for ZAC antagonism (confirmed by SAR from 61 analogues), it can serve as a negative control in Cys‑loop receptor screening panels (ZAC, 5‑HT₃A, α₃β₄ nAChR, α₁β₂γ₂S GABA_A, α₁ GlyR). This application is critical for laboratories that need to discriminate TSHR‑ or MAO‑mediated phenotypes from Cys‑loop‑receptor‑mediated effects in complex biological systems [2].

Quote Request

Request a Quote for (Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.